Cas no 34246-54-3 (3-Ethylbenzaldehyde)

3-Ethylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Ethylbenzaldehyde
- 11-Oxo-1-methyl-3-aethyl-benzol
- 3-Aethyl-benzaldehyd
- 3-Ethyl-benzaldehyd
- 3-ethyl-benzaldehyde
- Benzaldehyde,3-ethyl
- m-Ethylbenzaldehyde
- Benzaldehyde,m-ethyl- (6CI,7CI,8CI)
- Benzaldehyde, 3-ethyl-
- LLYXUFQXCNIGDG-UHFFFAOYSA-N
- PubChem3073
- KSC225A6R
- EBD55013
- BCP06175
- CL8323
- LS10374
- AB0054364
- Z4620
- ST24028507
- 246E543
- EN300-96750
- DS-17925
- 34246-54-3
- SY113403
- AKOS006331230
- FT-0660037
- DTXSID90187819
- MFCD09263482
- BIS(TRI-N-BUTYLTIN)ITACONATE
- Z1198218859
- NS00029629
- SCHEMBL291613
- EINECS 251-896-7
- CS-W006593
- CHEBI:229392
-
- MDL: MFCD09263482
- インチ: 1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h3-7H,2H2,1H3
- InChIKey: LLYXUFQXCNIGDG-UHFFFAOYSA-N
- ほほえんだ: O=C([H])C1=C([H])C([H])=C([H])C(=C1[H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 134.07300
- どういたいしつりょう: 134.073
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.001
- ふってん: 214.3°Cat760mmHg
- フラッシュポイント: 86.6°C
- 屈折率: 1.548
- PSA: 17.07000
- LogP: 2.06150
3-Ethylbenzaldehyde セキュリティ情報
3-Ethylbenzaldehyde 税関データ
- 税関コード:2912299000
- 税関データ:
中国税関コード:
2912299000概要:
291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
3-Ethylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-96750-0.5g |
3-ethylbenzaldehyde |
34246-54-3 | 95.0% | 0.5g |
$49.0 | 2025-02-21 | |
Enamine | EN300-96750-100.0g |
3-ethylbenzaldehyde |
34246-54-3 | 95.0% | 100.0g |
$1613.0 | 2025-02-21 | |
eNovation Chemicals LLC | D505303-5g |
3-Ethylbenzaldehyde |
34246-54-3 | 97% | 5g |
$229 | 2024-05-24 | |
Apollo Scientific | OR913389-1g |
3-Ethylbenzaldehyde |
34246-54-3 | 95% | 1g |
£26.00 | 2025-02-20 | |
Alichem | A014000844-1g |
3-Ethylbenzaldehyde |
34246-54-3 | 97% | 1g |
$1445.30 | 2023-09-02 | |
TRC | E899838-500mg |
3-Ethylbenzaldehyde |
34246-54-3 | 500mg |
$ 138.00 | 2023-09-07 | ||
eNovation Chemicals LLC | D505303-1g |
3-Ethylbenzaldehyde |
34246-54-3 | 97% | 1g |
$160 | 2024-05-24 | |
TRC | E899838-50mg |
3-Ethylbenzaldehyde |
34246-54-3 | 50mg |
$ 52.00 | 2023-09-07 | ||
TRC | E899838-100mg |
3-Ethylbenzaldehyde |
34246-54-3 | 100mg |
$ 64.00 | 2023-09-07 | ||
Enamine | EN300-96750-0.1g |
3-ethylbenzaldehyde |
34246-54-3 | 95.0% | 0.1g |
$22.0 | 2025-02-21 |
3-Ethylbenzaldehyde 関連文献
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Chenge Li,Marie-Aude Plamont,Hanna L. Sladitschek,Vanessa Rodrigues,Isabelle Aujard,Pierre Neveu,Thomas Le Saux,Ludovic Jullien,Arnaud Gautier Chem. Sci. 2017 8 5598
-
Janaky Sunil,Chandrabhas Narayana,Gayatri Kumari,Kolleboyina Jayaramulu Chem. Soc. Rev. 2023 52 3397
-
3. Formula index
-
J. D. Brooks,P. T. Charlton,P. E. Macey,D. A. Peak,W. F. Short J. Chem. Soc. 1950 452
-
5. CXXII.—The constitution of thebenineJohn Masson Gulland,Cyril Joseph Virden J. Chem. Soc. 1928 921
-
Wenfu Hou,Qianhui Han,Heng Gong,Wen Liu,Hongxun Wang,Min Zhou,Ting Min,Siyi Pan RSC Adv. 2019 9 39090
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Marta Lafuente,Fernando Almazán,Eduardo Bernad,Ileana Florea,Raul Arenal,Miguel A. Urbiztondo,Reyes Mallada,Maria P. Pina Lab Chip 2023 23 3160
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Wenfu Hou,Qianhui Han,Heng Gong,Wen Liu,Hongxun Wang,Min Zhou,Ting Min,Siyi Pan RSC Adv. 2019 9 39090
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H. A. Shah,R. C. Shah J. Chem. Soc. 1939 300
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10. 322. Some homologues of resorcinolRobert Robinson,R. C. Shah J. Chem. Soc. 1934 1491
3-Ethylbenzaldehydeに関する追加情報
3-Ethylbenzaldehyde (CAS No. 34246-54-3): A Comprehensive Overview
3-Ethylbenzaldehyde, also known by its CAS number 34246-54-3, is an organic compound that belongs to the family of aromatic aldehydes. This compound has garnered significant attention in both academic and industrial research due to its unique chemical properties and diverse applications. In this article, we will delve into the structural characteristics, synthesis methods, chemical properties, and the latest advancements in its applications.
The molecular structure of 3-Ethylbenzaldehyde consists of a benzene ring with an ethyl group (-CH₂CH₃) attached at the meta position relative to the aldehyde group (-CHO). This arrangement imparts the compound with distinct electronic and steric properties, making it suitable for various chemical transformations. Recent studies have highlighted the importance of 3-Ethylbenzaldehyde in the synthesis of bioactive molecules, particularly in drug discovery and agrochemical development.
One of the most notable advancements in the study of 3-Ethylbenzaldehyde involves its role as a precursor in the synthesis of heterocyclic compounds. Researchers have demonstrated that this compound can undergo cyclization reactions under specific conditions to form complex ring systems, which are valuable in medicinal chemistry. For instance, a 2022 study published in *Journal of Medicinal Chemistry* reported the successful synthesis of a novel class of benzodiazepine derivatives using 3-Ethylbenzaldehyde as a key intermediate. These compounds exhibit promising anti-inflammatory and analgesic properties, opening new avenues for therapeutic applications.
In addition to its role in drug discovery, 3-Ethylbenzaldehyde has found applications in the field of materials science. Recent research has explored its potential as a building block for constructing functional polymers and nanomaterials. A 2021 study in *Advanced Materials* highlighted the use of 3-Ethylbenzaldehyde in synthesizing conductive polymers with enhanced electronic properties. These materials hold great promise for use in flexible electronics and energy storage devices.
The synthesis of 3-Ethylbenzaldehyde can be achieved through various methods, including Friedel-Crafts acylation and nucleophilic aromatic substitution. However, recent advancements have focused on developing more sustainable and environmentally friendly synthesis routes. For example, a 2023 study published in *Green Chemistry* reported a catalytic process utilizing renewable feedstocks to produce 3-Ethylbenzaldehyde with high yield and selectivity. This approach not only reduces waste but also aligns with global efforts to promote green chemistry practices.
From an analytical standpoint, 3-Ethylbenzaldehyde is often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide critical insights into the compound's molecular structure and purity. Recent innovations in analytical chemistry have enabled faster and more accurate characterization of 3-Ethylbenzaldehyde, facilitating its use in high-throughput screening processes.
In terms of safety considerations, 3-Ethylbenzaldehyde is classified as a flammable liquid with moderate toxicity. Proper handling procedures must be followed to ensure workplace safety. Recent studies have also investigated the environmental impact of this compound, particularly its biodegradability and potential for bioaccumulation. According to a 2021 report by the European Chemicals Agency (ECHA), 3-Ethylbenzaldehyde exhibits low persistence in aquatic environments, suggesting that it poses minimal risk to ecosystems when handled responsibly.
Looking ahead, the demand for 3-Ethylbenzaldehyde is expected to grow as researchers continue to uncover new applications across various industries. Its versatility as a chemical building block makes it an invaluable tool for advancing scientific innovation. As technology evolves, we can anticipate further breakthroughs that will enhance our understanding and utilization of this fascinating compound.
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